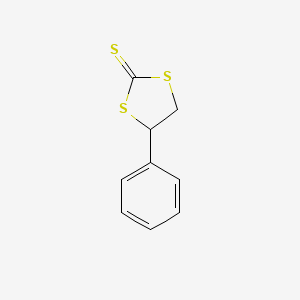

4-Phenyl-1,3-dithiolane-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3489-31-4 |

|---|---|

Molecular Formula |

C9H8S3 |

Molecular Weight |

212.4 g/mol |

IUPAC Name |

4-phenyl-1,3-dithiolane-2-thione |

InChI |

InChI=1S/C9H8S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

UNAVLWYSWPISLX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC(=S)S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1,3 Dithiolane 2 Thione and Its Derivatives

Established Synthetic Routes

Epoxide-Based Transformations

Epoxides, also known as oxiranes, are versatile three-membered ring ethers that serve as valuable precursors for the synthesis of 4-phenyl-1,3-dithiolane-2-thione and its analogs. The high ring strain of epoxides makes them susceptible to ring-opening reactions by various nucleophiles, a key step in the formation of the dithiolane ring. libretexts.orglumenlearning.com

The reaction of epoxides with carbon disulfide in the presence of a base or catalyst is a common method for the synthesis of 1,3-dithiolane-2-thiones. A variety of catalysts have been developed for this transformation, including alkali metal salts and quaternary ammonium salts. The reaction of 2-hexyloxirane with carbon disulfide in hexane, catalyzed by triethylamine under high pressure (800 MPa) at 100°C for 20 hours, yielded 21% of 4-hexyl-1,3-dithiolane-2-thione. researcher.life

More recently, a hybrid hydrogen-bond donor catalyst comprising aminocyclopropenium has been shown to be effective in the cycloaddition of carbon disulfide with epoxides under mild, solvent-free conditions (25°C for 6 hours), yielding the corresponding cyclic thiocarbonates with high conversion and selectivity. researchgate.net Another efficient method involves the use of sodium hydride (10 mol%) and methanol, where the in situ generated methoxide ion reacts with carbon disulfide to form an intermediate that facilitates the nucleophilic ring-opening of oxiranes, leading to 1,3-oxathiolane-2-thiones in high yields. organic-chemistry.orgresearchgate.net

Table 1: Epoxide-Based Synthesis of 1,3-Dithiolane-2-thione Derivatives with Carbon Disulfide

| Epoxide | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Hexyloxirane | Triethylamine | Hexane | 100 | 20 | 4-Hexyl-1,3-dithiolane-2-thione | 21 |

| Various Epoxides | Aminocyclopropenium | Solvent-free | 25 | 6 | Corresponding cyclic thiocarbonates | High |

A straightforward and effective method for the synthesis of 1,3-dithiolane-2-thiones involves the reaction of epoxides with potassium ethyl xanthogenate. researchgate.netresearchgate.net This method is often carried out by dissolving potassium ethyl xanthogenate in methanol under an inert atmosphere, followed by the addition of a solution of the epoxide in methanol at a temperature of 35-45°C. researchgate.net The reaction mixture is stirred at this temperature until the complete conversion of the epoxide is observed. researchgate.net This procedure has been successfully applied to a range of epoxides to produce the corresponding 1,3-dithiolane-2-thiones. researchgate.net

The reaction is believed to proceed through an initial nucleophilic attack of the xanthogenate on one of the epoxide carbons, leading to the ring-opening of the epoxide. Subsequent intramolecular cyclization and elimination of ethoxide furnish the 1,3-dithiolane-2-thione product.

Table 2: Synthesis of 1,3-Dithiolane-2-thiones from Epoxides and Potassium Ethyl Xanthogenate

| Epoxide | Reagent | Solvent | Temperature (°C) | Outcome |

| Various Epoxides | Potassium Ethyl Xanthogenate | Methanol | 35-45 | Formation of corresponding 1,3-dithiolane-2-thiones |

Thiirane-Based Transformations

Thiiranes, the sulfur analogs of epoxides, are also valuable starting materials for the synthesis of this compound and its derivatives. Similar to epoxides, the three-membered ring of thiiranes is strained and readily undergoes ring-opening reactions.

The reaction of thiiranes with carbon disulfide can be significantly accelerated by applying high pressure. For instance, the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine proceeds nearly quantitatively to give 4,4-dimethyl-1,3-dithiolane-2-thione under high pressure. oup.com The activation volume for this reaction at 40°C was determined to be -41 ml mol⁻¹. oup.com This method has been successfully applied to other thiiranes, including 2-methylthiirane, 2-hexylthiirane, 1,2-epithiocyclohexane, and 2-phenylthiirane, all of which afforded the corresponding 1,3-dithiolane-2-thione derivatives in good yields. oup.com

Table 3: High-Pressure Synthesis of 1,3-Dithiolane-2-thione Derivatives from Thiiranes

| Thiirane | Reagent | Catalyst | Pressure | Outcome |

| 2,2-Dimethylthiirane | Carbon Disulfide | Triethylamine | High | Nearly quantitative yield of 4,4-dimethyl-1,3-dithiolane-2-thione |

| 2-Methylthiirane | Carbon Disulfide | Triethylamine | High | Good yield of the corresponding 1,3-dithiolane-2-thione |

| 2-Hexylthiirane | Carbon Disulfide | Triethylamine | High | Good yield of the corresponding 1,3-dithiolane-2-thione |

| 1,2-Epithiocyclohexane | Carbon Disulfide | Triethylamine | High | Good yield of the corresponding 1,3-dithiolane-2-thione |

| 2-Phenylthiirane | Carbon Disulfide | Triethylamine | High | Good yield of the corresponding 1,3-dithiolane-2-thione |

Tertiary amines are effective catalysts for the reaction of thiiranes with carbon disulfide. The rate of the reaction is proportional to the concentration of the tertiary amine when it is used in limited amounts. oup.com Besides triethylamine, other tertiary amines such as N,N-dimethylethylamine, pyridine, and N-methylmorpholine have been found to be good catalysts for this transformation. oup.com These catalysts facilitate the reaction, leading to good yields of the desired 1,3-dithiolane-2-thione products. oup.com

The catalytic cycle is thought to involve the nucleophilic attack of the tertiary amine on carbon disulfide, forming a reactive intermediate. This intermediate then reacts with the thiirane, leading to the formation of the 1,3-dithiolane-2-thione ring and regeneration of the catalyst.

Other Precursor Approaches (e.g., Styrene Oxide, Vicinal Dihaloalkanes)

The synthesis of this compound can be achieved from readily available precursors such as styrene oxide (phenyloxirane) and vicinal dihaloalkanes.

One common method involves the reaction of styrene oxide with carbon disulfide (CS₂) in the presence of a suitable base or catalyst. This reaction proceeds via the nucleophilic attack of a sulfur-containing intermediate on the epoxide ring, leading to the formation of the 1,3-dithiolane-2-thione structure. The choice of catalyst and reaction conditions can influence the yield and purity of the product.

An alternative approach utilizes vicinal dihaloalkanes, such as styrene dibromide (1,2-dibromo-1-phenylethane), as the starting material. A general method for the construction of 4-substituted 1,3-dithiolanes involves the condensation of ethylene (B1197577) dibromide with sodium thiosulfate, followed by reaction with an appropriate aldehyde or ketone chemicalbook.com. While this specific example does not directly yield the 2-thione derivative, it establishes the principle of using vicinal dihalides for the formation of the dithiolane ring. The synthesis of this compound from styrene dibromide would typically involve a reaction with a source of the thiocarbonyl group, such as carbon disulfide, in the presence of a base to facilitate the cyclization reaction.

Stereoselective Synthesis Strategies

The presence of a chiral center at the 4-position of the 1,3-dithiolane-2-thione ring in this compound has prompted the development of stereoselective synthetic strategies. These methods aim to produce enantiomerically enriched or pure forms of the compound, which is crucial for applications where specific stereoisomers exhibit desired biological activity or chemical properties.

One approach to achieving stereoselectivity is through the use of chiral precursors. For instance, starting with an enantiomerically pure form of styrene oxide allows for the synthesis of the corresponding enantiomer of this compound. The stereochemistry of the epoxide is typically retained throughout the reaction sequence.

Another strategy involves the use of chiral catalysts to induce asymmetry in the reaction. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided search results, the general principles of asymmetric catalysis can be applied. This could involve the use of chiral Lewis acids or organocatalysts to control the facial selectivity of the nucleophilic attack on a prochiral substrate.

Furthermore, chiral resolution techniques can be employed to separate racemic mixtures of this compound. This can be achieved through methods such as chromatography on a chiral stationary phase or by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated and subsequently converted back to the individual enantiomers. Research on other chiral 1,3-dithiolane (B1216140) derivatives has demonstrated the feasibility of resolving racemates and assigning the absolute configuration of the stereoisomers unimore.itnih.govunipv.it.

Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound and its derivatives. These emerging strategies often focus on the use of catalytic systems to improve reaction rates, yields, and selectivity.

Catalytic Systems (e.g., Bimetallic Aluminum Complexes)

A significant development in the synthesis of 1,3-dithiolane-2-thiones is the application of bimetallic aluminum complexes as catalysts. These catalysts have shown remarkable efficiency in the reaction between epoxides and carbon disulfide.

Specifically, the combined use of a bimetallic aluminum(salen) complex, [Al(salen)]₂O, and a co-catalyst such as tetrabutylammonium bromide has been found to effectively catalyze this transformation nih.gov. The reaction temperature plays a crucial role in determining the product distribution. At lower temperatures (around 50 °C), the reaction tends to favor the formation of 1,3-oxathiolane-2-thiones, whereas at higher temperatures (around 90 °C), the desired 1,3-dithiolane-2-thiones are the main product nih.gov.

The bimetallic nature of the aluminum complex is believed to be key to its catalytic activity, potentially through a cooperative effect between the two metal centers that facilitates the activation of the epoxide and the insertion of carbon disulfide. The salen ligand provides a stable coordination environment for the aluminum centers.

Below is a data table summarizing the influence of reaction temperature on the product distribution in the synthesis of 1,3-dithiolane-2-thiones from epoxides using a bimetallic aluminum(salen) complex catalyst.

| Temperature (°C) | Major Product |

| 50 | 1,3-Oxathiolane-2-thiones nih.gov |

| 90 | 1,3-Dithiolane-2-thiones nih.gov |

This catalytic system offers a promising route for the efficient and selective synthesis of this compound from styrene oxide and carbon disulfide under relatively mild conditions. Further research in this area may focus on the development of chiral bimetallic aluminum complexes to achieve enantioselective synthesis of this important heterocyclic compound.

Chemical Reactivity and Transformation Pathways of 4 Phenyl 1,3 Dithiolane 2 Thione

Oxidative Transformations

The oxidation of the sulfur atoms in the 4-Phenyl-1,3-dithiolane-2-thione ring is a key transformation. The two endocyclic sulfur atoms can be selectively oxidized to form sulfoxides and, subsequently, sulfones. This process introduces new functional groups and stereocenters into the molecule.

Formation of Sulfoxides and Sulfones

While specific studies on the oxidation of this compound are not extensively detailed in the surveyed literature, the reactivity can be inferred from related 1,3-dithiolane (B1216140) systems. The oxidation of 1,3-dithiolanes typically yields the corresponding 1-oxides (monosulfoxides) under controlled conditions. For instance, the chemical oxidation of 2-phenyl-1,3-dithiolane has been shown to produce a monosulfoxide derivative in a diastereoselective manner chemicalbook.com.

Common oxidizing agents for the conversion of sulfides to sulfoxides include sodium periodate (NaIO₄), hydrogen peroxide (H₂O₂), and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). Further oxidation of the sulfoxide under more forcing conditions or with a stoichiometric excess of the oxidant can lead to the formation of the corresponding sulfone, where the sulfur atom is in a higher oxidation state. Asymmetric oxidation of 1,3-dithiolanes has also been carried out to produce S-oxides with high chemical and optical yields unipd.it.

Stereochemical Aspects of Oxidation

The oxidation of a sulfur atom in the 1,3-dithiolane ring creates a new chiral center. In the case of this compound, which already possesses a stereocenter at the C4 position, the formation of the sulfoxide leads to diastereomers. The stereochemical outcome of the oxidation is influenced by the steric and electronic properties of the existing phenyl substituent.

In related systems, such as 2-phenyl-1,3-dithiolane, oxidation occurs with diastereoselectivity chemicalbook.com. It is generally observed that the oxidizing agent preferentially attacks the sulfur atom from the less sterically hindered face of the dithiolane ring. For this compound, this would likely result in the preferential formation of one diastereomer over the other. The precise stereochemical course (i.e., the formation of the cis- or trans-sulfoxide relative to the phenyl group) would depend on the specific oxidant and reaction conditions employed.

Cycloaddition Reactions

This compound and related structures can participate in cycloaddition reactions, serving as precursors to more complex molecular architectures. These reactions can involve the dithiolane ring itself or the thione functional group.

1,3-Dipolar Cycloadditions (e.g., with 4-Phenyl-1,2,4-triazoline-3,5-dione)

Reactions with Acetylenic Compounds (e.g., Dimethyl Acetylenedicarboxylate, Benzyne)

The reaction of 1,3-dithiolane-2-thiones with reactive acetylenic compounds provides a pathway to other sulfur-containing heterocycles. These reactions typically proceed via a cycloaddition-cycloreversion mechanism. When this compound reacts with dimethyl acetylenedicarboxylate (DMAD) or benzyne, the initial adduct undergoes the elimination of an olefin molecule (styrene in this case) to furnish a new, stable heterocyclic system.

The reaction with DMAD yields dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate, while the reaction with benzyne produces 1,3-benzodithiole-2-thione researchgate.net.

| Reactant | Product | Eliminated Molecule |

|---|---|---|

| Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | Styrene |

| Benzyne | 1,3-Benzodithiole-2-thione | Styrene |

Transformations at the Thione Group

The exocyclic C=S bond of this compound is a reactive functional group that can undergo various transformations, most notably conversion to a carbonyl group.

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| Molybdenum trioxide (MoO₃), gas-phase | 4-Phenyl-1,3-dithiolan-2-one | Up to 67% (for parent compound) | nih.gov |

| N-Bromosuccinimide (NBS) | 4-Phenyl-1,3-dithiolan-2-one | - | pacific.edu |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 4-Phenyl-1,3-dithiolan-2-one | - | pacific.edu |

Conversion to 1,3-Dithiolan-2-ones

The transformation of 1,3-dithiolane-2-thiones to their corresponding 1,3-dithiolan-2-one analogues is a standard oxidation reaction. This process involves the replacement of the exocyclic sulfur atom of the thione group with an oxygen atom. Various oxidizing agents can accomplish this conversion. pacific.edu

One established method for this type of transformation is the use of potassium permanganate (KMnO₄) under phase transfer conditions. nih.gov Other reagents that have been noted for the oxidation of the thione group in similar cyclic systems include bromine (Br₂), N-Bromosuccinimide (NBS), and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). pacific.edu

| Reagent/Method | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Phase Transfer Conditions | 1,3-Dithiolan-2-one | Standard laboratory method for this oxidation. nih.gov |

| Br₂, NBS, or DDQ | - | 1,3-Dithiolan-2-one | Alternative oxidizing agents for sulfur replacement. pacific.edu |

| MoO₃ on Pumice | Gas-Phase, Elevated Temp. | 1,3-Dithiolan-2-one | A "green chemistry" approach using a regenerable catalyst. nih.govnih.gov |

Reactions with Nucleophiles and Electrophiles at the Thione Sulfur

The thiocarbonyl group (C=S) in this compound is polarized, with the carbon atom being electrophilic and the sulfur atom possessing nucleophilic character. This dual nature allows the thione sulfur to react with both electrophiles and nucleophiles, although reactions with electrophiles are more common for the sulfur atom itself.

Reactions with Electrophiles: The lone pairs of electrons on the exocyclic thione sulfur atom make it a soft nucleophile. It can react with various soft electrophiles, such as alkyl halides, in S-alkylation reactions. This would result in the formation of a dithiolium salt, where the exocyclic sulfur is alkylated and bears a positive charge.

Reactions with Nucleophiles: While the thione sulfur is typically considered nucleophilic, the thiocarbonyl carbon is the primary site for nucleophilic attack. However, the sulfur atom can be attacked by certain nucleophiles under specific conditions. According to the Hard and Soft, Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. nih.govnih.gov The thione sulfur is a soft center. Strong nucleophiles may attack the electrophilic carbon of the thiocarbonyl group, leading to the formation of a tetrahedral intermediate. The subsequent reaction pathway would depend on the nature of the nucleophile and the stability of the intermediates. Sulfur, being a good nucleophile and a weaker base than oxygen, often participates in SN2-type reactions. chemistrysteps.com In biological contexts, the thiolate anion (RS⁻) is a potent soft nucleophile that readily reacts with soft electrophiles. nih.govnih.govresearchgate.net

Role as a Sulfur Transfer Reagent

While various organosulfur compounds are designed and utilized as sulfur transfer reagents, particularly in the synthesis of oligonucleotide phosphorothioates, there is limited specific evidence in the reviewed literature to suggest that this compound is commonly employed for this purpose. Sulfur transfer reactions typically involve a reagent that can readily deliver a sulfur atom to a substrate, such as a phosphite triester. The stability of the 1,3-dithiolane-2-thione structure may render it less reactive for direct sulfur transfer compared to other specialized reagents.

Other Mechanistic Reaction Pathways

Beyond simple substitution and redox reactions, the thiocarbonyl group of this compound can participate in more complex transformations, such as cycloaddition reactions. The C=S double bond can act as a dienophile or a dipolarophile in pericyclic reactions.

For instance, 1,3-dipolar cycloaddition is a known reaction pathway for thiones. nih.gov In these reactions, a 1,3-dipole reacts with the thiocarbonyl group (the dipolarophile) to form a five-membered heterocyclic ring. The reactivity of the thione in such cycloadditions is often enhanced compared to its carbonyl (C=O) analogue. While specific studies on this compound were not prominently featured, the reactivity of the closely related 1,2-dithiole-3-thiones with alkynes to form 1,3-dithioles is well-documented, proceeding through a 1,3-cycloaddition mechanism. nih.gov This suggests that this compound could undergo similar cycloaddition pathways with suitable reaction partners.

Stereochemical Investigations of 4 Phenyl 1,3 Dithiolane 2 Thione

Stereochemical Elucidation Methodologies

The determination of the precise spatial arrangement of atoms in 4-phenyl-1,3-dithiolane-2-thione relies on powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary tools employed for this purpose, providing complementary information on the molecule's configuration and conformation.

Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of 1,3-dithiolane-2-thiones in solution. pacific.eduresearchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), researchers can deduce the relative configuration of substituents and the preferred conformation of the dithiolane ring. pacific.eduresearchgate.net

For instance, in cyclohexane-based 1,3-dithiolane-2-thiones, ¹H NMR data has been instrumental in establishing a trans-fusion between the cyclohexane and dithiolane rings. pacific.eduresearchgate.net Furthermore, specialized NMR techniques such as ROESY and STEP-NOESY can be utilized to confirm the configuration of related epoxide and thiirane precursors, which is crucial for understanding the stereochemical outcome of the synthesis of dithiolane-2-thiones. pacific.edu The chemical shifts of carbon atoms in the heterocyclic ring are also sensitive to the electronic effects of substituents on the phenyl ring, providing further insight into the molecular structure. psu.edu

Table 1: Representative ¹H NMR Data for Stereochemical Analysis

| Compound Type | Key Protons | Observed Coupling Constants (J) | Deduced Stereochemistry |

|---|---|---|---|

| Cyclohexane-fused 1,3-dithiolane-2-thiones | Anomeric protons | Small J values | trans-fusion of rings |

X-ray Crystallography for Definitive Stereochemical Analysis

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of molecules in the solid state. This technique has been pivotal in confirming the stereochemical assignments made by NMR and in revealing subtle structural details of 1,3-dithiolane-2-thiones and related compounds. pacific.eduresearchgate.netmdpi.com

Single-crystal X-ray diffraction studies on cyclohexane-based 1,3-dithiolane-2-thiones have definitively shown a chair conformation for the cyclohexane ring and a trans-fusion with the nearly planar heterocycle. researchgate.net In some cases, the analysis has also confirmed the axial positioning of substituents, which is a key factor in understanding the conformational preferences of these molecules. researchgate.net The crystal structure of related compounds, such as those containing a 1,3-oxazolidine-2-thione ring, also provides valuable comparative information on ring planarity and substituent orientation. researchgate.net

Table 2: Selected Crystallographic Data for 1,3-Dithiolane (B1216140) Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Cyclohexane-fused 1,3-dithiolane-2-thione | - | - | Chair conformation of cyclohexane, trans-ring fusion, nearly planar heterocycle |

| 4,5-Bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione | Triclinic | P-1 | Centered-symmetrical molecule, intermolecular S···S interactions |

Conformational Analysis and Control

The non-planar nature of the 1,3-dithiolane ring leads to the existence of different conformations. Understanding and controlling these conformations is essential for designing molecules with specific properties and functions.

Ring Conformation Studies (e.g., Chair Conformation)

The 1,3-dithiolane ring, being a five-membered heterocycle, can adopt various conformations, often described as envelope or twist forms. However, when fused to other ring systems, such as a cyclohexane ring, the conformational possibilities become more defined. In cyclohexane-fused 1,3-dithiolane-2-thiones, X-ray analysis has revealed that the cyclohexane ring typically adopts a stable chair conformation. researchgate.net This, in turn, influences the conformation of the fused dithiolane ring, which is found to be nearly planar in these systems. researchgate.net The study of such fused systems provides a clearer picture of the conformational preferences of the 1,3-dithiolane-2-thione core.

Conformational Locking Strategies

The ability to lock a molecule into a specific, often less stable, conformation is a powerful tool in medicinal chemistry and materials science. The formation of a 1,3-dithiolane-2-thione ring from an epoxide has been shown to be an effective method for conformational locking. pacific.eduresearchgate.net For example, the conversion of monosubstituted cyclohexene oxides to the corresponding 1,3-dithiolane-2-thiones results in the substituent being locked in an axial position, a conformation that might be disfavored in the parent cyclohexane system. pacific.eduresearchgate.net This strategy can be used to create "conformational locks," which are valuable for studying the relationship between conformation and biological activity or other properties. The rigidity imparted by such locking can prevent cyclization in certain systems. nih.gov

Impact of Substituents on Stereoselectivity

Furthermore, the steric bulk of substituents plays a crucial role in directing the approach of reagents, thereby controlling the stereoselectivity of reactions. In the synthesis of related 1,2-dithiolanes, the size of the substituent has been shown to affect the geometry and photophysical properties of the ring. rsc.org While specific studies on the substituent effects on the stereoselectivity of reactions involving this compound are not extensively detailed in the provided context, the principles observed in similar heterocyclic systems suggest that both electronic and steric factors of substituents are key determinants of stereoselectivity.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-Dithiolane-2-thione |

| Cyclohexane-fused 1,3-dithiolane-2-thione |

| Monosubstituted cyclohexene oxide |

| Epoxide |

| Thiirane |

| 4,5-Bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione |

| 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one |

| 1,3-Oxazolidine-2-thione |

| 1,2-Dithiolane |

| 3,4-O-isopropylidene-D-arabino-1-C-phenyl hexanone |

Diastereoselectivity and Enantioselectivity in Related Reactions

The stereochemistry of reactions involving the 1,3-dithiolane-2-thione core structure is a critical aspect of its chemical behavior, influencing the spatial arrangement of atoms in the products. Studies have explored the diastereoselectivity in reactions of related 1,3-dithiolane-2-thiones, providing insight into the potential stereochemical outcomes for reactions involving the 4-phenyl derivative.

A notable example is the Lewis acid-catalyzed reaction of 1,3-dithiolane-2-thiones with oxiranes (epoxides) to form spirocyclic 1,3-oxathiolanes. uzh.ch This reaction proceeds with a demonstrable degree of diastereoselectivity, meaning that one diastereomer of the product is preferentially formed over the other. The stereochemical course of this reaction is influenced by the substitution on the oxirane ring. uzh.ch

For instance, the reaction between 1,3-dithiolane-2-thione and 2-ethyloxirane in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst yields two diastereomeric spirocyclic 1,3-oxathiolanes. uzh.ch The reaction shows a significant preference for one diastereomer, with a product ratio of 15:1. uzh.ch Conversely, when 2-phenyloxirane is used, the diastereomeric ratio inverts and is determined to be 1:20, indicating a strong influence of the substituent on the stereochemical outcome. uzh.ch This ring-enlargement reaction occurs regioselectively through the cleavage of the C-O bond of the oxirane and proceeds with an inversion of configuration at the carbon atom that is attacked by the sulfur atom of the thiocarbonyl group. uzh.ch

The stereochemistry of the formation of the 1,3-dithiolane-2-thione ring itself has also been investigated. The synthesis of these compounds from epoxides using potassium ethyl xanthogenate results in products with specific stereochemistry. researchgate.netpacific.edu For example, when cyclohexane oxide is used as the starting material, the resulting five-membered cyclic trithiocarbonate ring is trans-fused to the cyclohexane ring. researchgate.netpacific.edu This stereochemical outcome highlights the controlled manner in which the dithiolane-2-thione moiety can be installed, which is crucial for its use as a building block in the synthesis of complex molecules. researchgate.net

The following table summarizes the diastereoselectivity observed in the Lewis acid-catalyzed reaction of 1,3-dithiolane-2-thione with substituted oxiranes. uzh.ch

Table 1: Diastereoselectivity in the Reaction of 1,3-Dithiolane-2-thione with Oxiranes

| Oxirane Reactant | Lewis Acid Catalyst | Diastereomeric Ratio of Spirocyclic 1,3-oxathiolanes |

|---|---|---|

| 2-Ethyloxirane | TiCl₄ | 15 : 1 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Phenyl-1,3-dithiolane-2-thione, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, allowing for a detailed structural assignment.

¹H NMR Applications in Structural Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenyl ring and the dithiolane ring. The phenyl group protons would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.50 ppm.

The protons on the dithiolane ring constitute an AMX or ABX spin system, leading to more complex splitting patterns. The single proton at the C4 position (methine proton), being adjacent to both a sulfur atom and the phenyl group, is expected to be deshielded and appear as a multiplet, often a doublet of doublets. The two protons on the C5 position are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They are expected to resonate as separate multiplets, each coupled to the C4 proton and geminally coupled to each other.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet (m) |

| C4-H | 5.0 - 5.5 | Doublet of Doublets (dd) |

| C5-Hₐ | 3.5 - 4.0 | Multiplet (m) |

¹³C NMR Applications in Structural Elucidation

In the ¹³C NMR spectrum, the most downfield signal is predicted to be that of the thione carbon (C=S) at the C2 position, typically appearing well above δ 200 ppm due to the significant deshielding effect of the double-bonded sulfur atom. The carbons of the phenyl ring would produce a set of signals in the aromatic region (δ 125-140 ppm), including the substituted (ipso) carbon and the ortho, meta, and para carbons. The aliphatic carbons of the dithiolane ring, C4 and C5, would appear further upfield. The C4 carbon, being attached to both a sulfur atom and the phenyl ring, would be more deshielded than the C5 carbon.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | 210 - 220 |

| C-ipso (Phenyl) | 135 - 145 |

| C-ortho, C-meta, C-para (Phenyl) | 125 - 130 |

| C4 | 50 - 60 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most diagnostic feature would be the C=S (thione) stretching vibration, which typically appears in the region of 1050–1250 cm⁻¹. Other key absorptions include C-S stretches, aromatic and aliphatic C-H stretches, and aromatic C=C stretching vibrations. The aromatic C-H stretching bands are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring typically produce a series of bands in the 1450–1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C=S Stretch (Thione) | 1050 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₈S₃), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its nominal molecular weight of 212.

The fragmentation pattern can offer further structural insights. Plausible fragmentation pathways include the loss of the phenyl group (C₆H₅•) to give a fragment at m/z 135, or the cleavage of the dithiolane ring. The presence of three sulfur atoms would also give a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The calculated exact mass for the molecular ion of this compound, [C₉H₈S₃]⁺•, is 211.9788. Experimental verification of this value would unequivocally confirm the compound's elemental formula.

Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Value | Information Provided |

|---|---|---|

| Nominal Mass | 212 | Molecular Weight Confirmation |

| Exact Mass (HRMS) | 211.9788 | Elemental Formula (C₉H₈S₃) Confirmation |

X-ray Diffraction for Solid-State Structure Determination

The crystal structure of 1,3-dithiolane-2-thione has been reported to be monoclinic with the space group P2₁/c. dokumen.pub The five-membered ring is puckered, adopting an envelope or twist conformation. dokumen.pub The introduction of a bulky phenyl group at the C4 position would be expected to significantly influence the crystal packing. The presence of the phenyl group would likely introduce π-π stacking interactions between adjacent molecules, which would be a dominant feature of the supramolecular structure. Furthermore, the C4 carbon becomes a stereocenter, meaning the compound can exist as enantiomers, which would crystallize in a chiral space group or as a racemic mixture in a centrosymmetric space group.

Comparison of Crystallographic Data

| Parameter | 1,3-Dithiolane-2-thione (Experimental) dokumen.pub | This compound (Expected Changes) |

|---|---|---|

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | Dependent on racemic or enantiopure crystallization |

| Key Intermolecular Forces | van der Waals | van der Waals, π-π stacking |

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry (of derivatives)

Circular Dichroism (CD) spectroscopy is a potent chiroptical technique utilized for the determination of the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides information about the spatial arrangement of atoms in the molecule, making it an invaluable tool for stereochemical analysis. The application of CD spectroscopy, encompassing both electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is particularly crucial in fields such as pharmaceutical sciences, where the biological activity of a drug is often dependent on its stereochemistry.

For derivatives of this compound, which possess a chiral center at the C4 position, CD spectroscopy offers a reliable method for assigning the absolute configuration (R or S) of its enantiomers. The process involves a comparative analysis of experimentally measured CD spectra with those predicted by quantum chemical calculations.

The general workflow for determining the absolute stereochemistry of a chiral derivative of this compound using CD spectroscopy is as follows:

Enantiomer Separation: The racemic mixture of the this compound derivative is first resolved into its individual enantiomers using a suitable chiral separation technique, such as chiral high-performance liquid chromatography (HPLC).

Experimental Spectra Measurement: The CD spectra of the separated enantiomers are then recorded. For ECD, the spectrum is typically measured in the UV-Vis region, while VCD spectra are obtained in the infrared region. The two enantiomers will exhibit mirror-image CD spectra, with Cotton effects of equal magnitude but opposite signs.

Quantum Chemical Calculations: The three-dimensional structures of both enantiomers are modeled, and their theoretical CD spectra are calculated using computational methods such as time-dependent density functional theory (TDDFT) for ECD or density functional theory (DFT) for VCD. nih.govnih.gov These calculations predict the CD spectra for each possible absolute configuration.

Comparison and Assignment: The experimentally measured CD spectrum of one of the enantiomers is compared with the calculated spectra for the R and S configurations. The absolute configuration is assigned based on the best match between the experimental and theoretical spectra.

To illustrate the expected outcome of such an analysis, a hypothetical data table is presented below. This table represents the kind of data that would be generated from an ECD study of a chiral this compound derivative.

Hypothetical ECD Data for a Chiral 4-Aryl-1,3-dithiolane-2-thione Derivative

| Enantiomer | Experimental Cotton Effect (λ, nm) | Calculated Cotton Effect for (R)-enantiomer (λ, nm) | Calculated Cotton Effect for (S)-enantiomer (λ, nm) | Assigned Absolute Configuration |

|---|---|---|---|---|

| Enantiomer 1 | + (280), - (250) | + (282), - (251) | - (282), + (251) | R |

In this representative table, the positive and negative signs of the Cotton effects in the experimental spectra of Enantiomer 1 align with the calculated spectrum for the (R)-enantiomer, leading to its assignment as the R-configured molecule. Conversely, the experimental spectrum of Enantiomer 2 matches the calculated spectrum for the (S)-enantiomer.

The establishment of reference standards with unequivocally determined absolute configurations, for instance through X-ray crystallography, can further enhance the reliability of CD spectroscopy for the stereochemical assignment of new derivatives within the this compound family through chemical correlation or direct comparison of their chiroptical properties. nih.gov

Computational Chemistry Studies of 4 Phenyl 1,3 Dithiolane 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Phenyl-1,3-dithiolane-2-thione. These methods allow for the precise calculation of various molecular parameters.

Electronic Structure and Molecular Geometry Optimization

The optimization of the molecular geometry of this compound is a primary step in computational analysis. Using methods like DFT with basis sets such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in the molecule can be determined. This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds have demonstrated that the phenyl group and the dithiolane ring adopt specific orientations to minimize steric hindrance and optimize electronic interactions.

Vibrational Frequencies and Spectra Prediction

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled using empirical factors to better match experimental data. The analysis, including the Total Energy Distribution (TED), allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, characteristic C-H stretching vibrations of the phenyl group, C-S stretching of the dithiolane ring, and the C=S thione group vibration can be precisely identified.

Atomic Charge Distribution Analysis

Understanding the distribution of atomic charges is fundamental to predicting a molecule's reactivity and intermolecular interactions. Methods like Mulliken population analysis and NBO analysis are used to calculate the partial charges on each atom. In this compound, the electronegative sulfur and nitrogen atoms are expected to carry negative charges, while the carbon and hydrogen atoms will have varying degrees of positive charge. The distribution of these charges influences the molecule's dipole moment and its electrostatic potential surface, which are key determinants of its physical and chemical behavior.

Thermochemical Properties Prediction

Quantum chemical calculations can predict various thermochemical properties of this compound at different temperatures. These properties include the heat capacity, entropy, and enthalpy. By performing frequency calculations, the zero-point vibrational energy (ZPVE) and thermal corrections to the energy can be obtained. These calculations are vital for understanding the thermodynamic stability of the molecule and for predicting the energetics of reactions in which it might participate.

Molecular Modeling for Conformational and Spectroscopic Analysis

Molecular modeling techniques, which encompass a range of computational methods, are employed to study the conformational landscape and predict the spectroscopic behavior of this compound. Conformational analysis, often performed by systematically rotating specific dihedral angles and calculating the corresponding energy, helps identify the most stable conformers. nih.gov For this molecule, the rotation around the C-C bond connecting the phenyl group to the dithiolane ring is of particular interest. The resulting potential energy surface can reveal the energy barriers between different conformations. nih.gov This information is crucial as the molecular conformation can significantly influence its biological activity and physical properties. Furthermore, molecular modeling is used to simulate and visualize spectroscopic data, aiding in the interpretation of experimental results. nih.govnih.gov

Conformational Energy Profiling

A thorough search of scientific databases reveals a lack of specific studies on the conformational energy profiling of this compound using computational methods. While research on related 1,3-dithiolane (B1216140) derivatives has sometimes included crystallographic data that may hint at conformational preferences in the solid state, a detailed in-silico analysis of the rotational barriers and stable conformers of the phenyl-substituted compound is not available. Such a study would typically involve rotating the key dihedral angles, such as the one connecting the phenyl group to the dithiolane ring, and calculating the corresponding energy changes to identify the most stable three-dimensional structures.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Similarly, there is a notable absence of published research dedicated to the theoretical calculation of NMR chemical shifts and coupling constants for this compound. Although experimental ¹H and ¹³C NMR data have been reported in the context of its synthesis and characterization, these are not accompanied by theoretical calculations that would provide a deeper understanding of the electronic environment of the nuclei. Theoretical NMR calculations, often performed using Density Functional Theory (DFT), are powerful tools for assigning experimental spectra and for correlating chemical shifts with specific structural features.

Computational Insights into Reaction Mechanisms

While this compound is employed in chemical reactions, computational studies detailing the mechanisms of these reactions are not readily found. For instance, its use in the synthesis of dithiolene-substituted compounds has been documented, but the reaction pathways, transition states, and activation energies, as elucidated by computational chemistry, have not been the subject of dedicated publications. Mechanistic studies on the thionation of carbonyl compounds using other reagents, such as Lawesson's reagent, have been computationally investigated, but similar in-depth analyses for reactions specifically involving this compound are not present in the current body of scientific literature.

Advanced Applications and Broader Scientific Context of 4 Phenyl 1,3 Dithiolane 2 Thione

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The utility of 1,3-dithiolanes and their derivatives as protecting groups for carbonyl compounds is a well-established strategy in multi-step organic synthesis. asianpubs.orgwikipedia.org These cyclic thioacetals exhibit high stability under both acidic and basic conditions, making them ideal for safeguarding carbonyl functionalities while other parts of a molecule undergo transformation. asianpubs.org The 1,3-dithiolane (B1216140) framework can be readily formed from the reaction of a carbonyl compound with 1,2-ethanedithiol. wikipedia.orgorganic-chemistry.org

Beyond their role as protecting groups, these sulfur-containing heterocycles serve as versatile synthetic intermediates. ontosight.ai Specifically, 1,3-dithiolane-2-thiones are recognized as valuable building blocks in the synthesis of new antibiotics and other biologically active molecules. pacific.edu

The reactivity of the 1,3-dithiolane-2-thione core allows for its transformation into a variety of other heterocyclic structures. For instance, reactions of 1,2-dithiole-3-thiones, which share some reactive similarities, with active methylene (B1212753) nitriles can lead to the formation of thiinethione derivatives through a ring opening-ring closure mechanism. researchgate.net This highlights the potential of the thione functionality to act as a reactive handle for constructing more complex ring systems.

The strategic use of dithiolane derivatives is crucial in the total synthesis of complex natural products. asianpubs.org Their ability to function as acyl anion equivalents provides a powerful method for carbon-carbon bond formation, a fundamental operation in constructing intricate molecular architectures. asianpubs.org While the parent 1,3-dithiolane is more commonly cited in this context, the functionalized nature of 4-Phenyl-1,3-dithiolane-2-thione offers potential for more specialized applications in the assembly of complex target molecules. lkouniv.ac.in

Ligand Chemistry and Coordination Compound Synthesis (e.g., Binuclear Iron-Sulfur Carbonyl Complexes)

The sulfur atoms within the 1,3-dithiolane-2-thione structure possess lone pairs of electrons that can coordinate to metal centers, making these compounds effective ligands in coordination chemistry. pacific.eduresearchgate.net The thione group, in particular, is a known coordinating moiety. researchgate.net

A significant area of research involves the synthesis of binuclear iron-sulfur carbonyl complexes, which are of interest as models for the active sites of hydrogenase enzymes. nih.gov The reaction of iron carbonyls with sulfur-containing ligands, such as thiols, is a common route to these complexes. nih.gov While direct synthesis using this compound is not extensively detailed in the provided results, the general reactivity patterns of thiones and dithiolates with iron carbonyls suggest its potential as a precursor for such complexes. nih.govrsc.orgresearchgate.net For example, the reaction of nonacarbonyldiiron with 1,2-benzodithiole-3-thione results in a tetradentate interaction. nih.gov This indicates that the sulfur-rich framework of dithiole-thiones can effectively bind to iron centers.

Polymer Chemistry and Materials Science

Trithiocarbonates, the class of compounds to which this compound belongs, are utilized as building blocks for polymers. pacific.edu The reactivity of the dithiolane ring and the thione group can be exploited in polymerization reactions. For instance, 1,2-dithiolanes are known to undergo ring-opening polymerization to form polydisulfides, which are dynamic materials with potential applications in drug delivery and biosensing. nih.gov While the provided information focuses on 1,2-dithiolanes, the analogous structure of 1,3-dithiolane-2-thiones suggests their potential for similar applications in materials science.

Q & A

What are the optimal synthetic routes for 4-Phenyl-1,3-dithiolane-2-thione, and how do reaction conditions influence yield and purity?

Basic Research Focus :

The synthesis of this compound typically involves reacting phenylacetylene with trithiocarbonate precursors. A reported method yields 45% via the reaction of phenylacetylene with bis(2,2,6,6-tetramethylpiperidine) disulfide, followed by ethanol recrystallization . Alternative pathways include using alkyne derivatives and trithiocarbonates (e.g., 1,3-dithiolane-2-thione) under controlled conditions to introduce the dithiolene unit . Key factors affecting yield include stoichiometry, solvent choice, and temperature. For instance, excess phenylacetylene may reduce side reactions, while polar aprotic solvents (e.g., CS₂) enhance reaction efficiency.

Advanced Methodological Consideration :

Optimization can be guided by mechanistic studies using density functional theory (DFT) to model reaction intermediates. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy ensures timely quenching to minimize byproducts. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) is critical for achieving >95% purity .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?

Basic Analytical Approach :

Reported spectral data for the compound include:

- IR (KBr) : 3100 cm⁻¹ (C-H aromatic), 1055 cm⁻¹ (C=S stretching) .

- ¹H NMR (CS₂) : δ 5.69 (s, 1H, thioketone proton), δ 7.32 (s, 5H, aromatic protons) .

Discrepancies in peak assignments (e.g., thioketone proton shifts) may arise from solvent effects or impurities. Use deuterated solvents (e.g., CDCl₃) for NMR and baseline correction in IR to mitigate noise.

Advanced Data Reconciliation :

For ambiguous signals, employ 2D NMR techniques (COSY, HSQC) to correlate proton and carbon environments. Compare experimental data with computational predictions (e.g., Gaussian09 vibrational frequency calculations) to validate assignments. Contradictions in mass spectrometry (e.g., m/z 210 [M⁺]) can be addressed via high-resolution mass spectrometry (HRMS) to confirm molecular formula .

What advanced crystallographic techniques are employed to determine the enantiomeric purity of this compound derivatives?

Basic Crystallography :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For racemic mixtures, monoclinic P21/n symmetry (a = 11.9096 Å, b = 5.9523 Å) is observed, while chiral (R)-enantiomers adopt orthorhombic P212121 symmetry (a = 7.7197 Å, b = 21.603 Å) .

Advanced Structural Analysis :

To resolve enantiomeric excess, use circular dichroism (CD) spectroscopy combined with SC-XRD. For twinned crystals, apply the SHELXL software for refinement, leveraging its robust handling of high-resolution data . Polarized Raman microscopy can further differentiate enantiomers via vibrational mode anisotropy .

How does the electronic structure of this compound influence its reactivity in coordination chemistry?

Basic Reactivity Profile :

The dithiolene moiety acts as a π-acceptor ligand, facilitating coordination to transition metals (e.g., Mo, W) in oxidation catalysis. The phenyl group stabilizes the ligand via conjugation, reducing electron density on sulfur atoms .

Advanced Mechanistic Insight :

Electrochemical studies (cyclic voltammetry) reveal redox activity at −0.5 V vs. Ag/AgCl, critical for electron-transfer processes. DFT calculations (B3LYP/6-31G*) show HOMO localization on the dithiolene ring, explaining its nucleophilic reactivity. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can modulate redox potentials by 50–100 mV, as demonstrated in analogues like 4-Phenyl-1,3-oxazolidine-2-thione .

What methodological considerations are critical when scaling up synthesis for pharmacological studies?

Basic Scale-Up Challenges :

Lab-scale synthesis (milligram to gram) requires strict control of exothermic reactions (e.g., using jacketed reactors). Pilot-scale batches (10–100 g) demand solvent recovery systems (e.g., rotary evaporation under reduced pressure) to minimize waste.

Advanced Process Optimization :

Implement flow chemistry for continuous production, reducing batch variability. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and quantify trace impurities (<0.1%) using LC-MS. For stability studies, assess degradation under accelerated conditions (40°C/75% RH), noting thioketone oxidation to disulfides as a primary degradation pathway .

How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

Basic QSAR Approach :

Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values) with antimicrobial activity. Derivatives with electron-deficient aryl groups show improved potency due to increased electrophilicity at the thioketone sulfur .

Advanced Molecular Dynamics :

Simulate ligand-receptor binding (e.g., with bacterial thioredoxin reductase) using GROMACS. Free-energy perturbation (FEP) calculations predict binding affinity changes (ΔΔG) upon substituent modification. For example, 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione derivatives exhibit enhanced inhibition (IC₅₀ = 2.1 μM) via π-π stacking with the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.